molecular formula C24H26N2 B6052437 1-(2-naphthylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2-naphthylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B6052437
M. Wt: 342.5 g/mol
InChI Key: NJIYUFSFOSQQRR-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, commonly known as NAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NAP is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of NAP is not yet fully understood, but it has been suggested that it may act on various receptors in the brain, including the dopamine and serotonin receptors. NAP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
NAP has been shown to have various biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of neurotransmitter release. NAP has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

NAP has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, its high cost and limited availability may limit its use in some experiments.

Future Directions

There are several future directions for research on NAP, including the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, the development of new drugs based on its structure, and the elucidation of its mechanism of action. Additionally, further research is needed to optimize the synthesis of NAP and to improve its availability for use in scientific research.
Conclusion:
In conclusion, NAP is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of NAP and to develop new drugs based on its structure.

Synthesis Methods

NAP can be synthesized using various methods, including the reaction of 1-(2-naphthylmethyl)piperazine with cinnamaldehyde in the presence of a catalyst. The reaction results in the formation of NAP, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

NAP has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, NAP has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's disease. In pharmacology, NAP has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In medicinal chemistry, NAP has been used as a building block for the synthesis of various compounds with potential therapeutic applications.

properties

IUPAC Name

1-(naphthalen-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2/c1-2-7-21(8-3-1)9-6-14-25-15-17-26(18-16-25)20-22-12-13-23-10-4-5-11-24(23)19-22/h1-13,19H,14-18,20H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIYUFSFOSQQRR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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